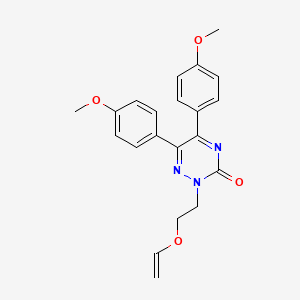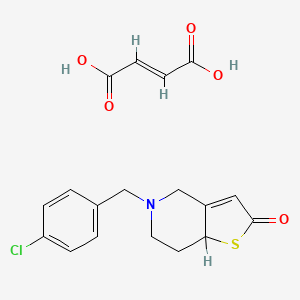
5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate is a synthetic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate typically involves multi-step organic reactions. The starting materials often include p-chlorobenzyl chloride and thieno[3,2-c]pyridin-2-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its maleate salt form.
化学反応の分析
Types of Reactions
5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine
In medicine, thienopyridine derivatives are often explored for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
類似化合物との比較
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as clopidogrel and ticlopidine, which are known for their antiplatelet activities.
Uniqueness
What sets 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate apart is its unique chemical structure, which may confer distinct biological activities and potential therapeutic applications compared to other thienopyridine derivatives.
特性
CAS番号 |
83427-59-2 |
|---|---|
分子式 |
C18H18ClNO5S |
分子量 |
395.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;5-[(4-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS.C4H4O4/c15-12-3-1-10(2-4-12)8-16-6-5-13-11(9-16)7-14(17)18-13;5-3(6)1-2-4(7)8/h1-4,7,13H,5-6,8-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
CMSKLIXIUTXEJH-WLHGVMLRSA-N |
異性体SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
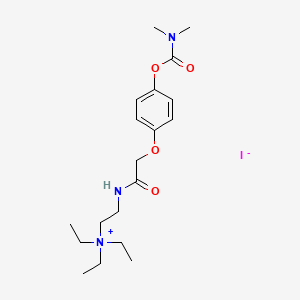
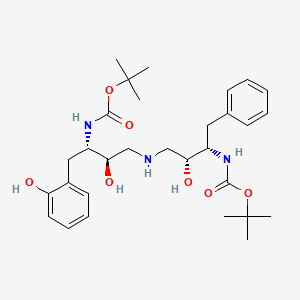
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
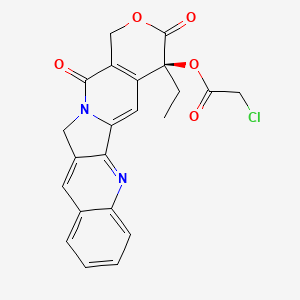
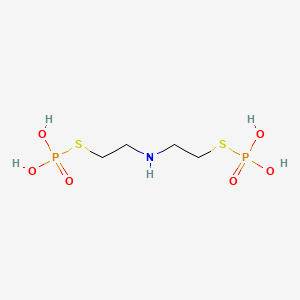
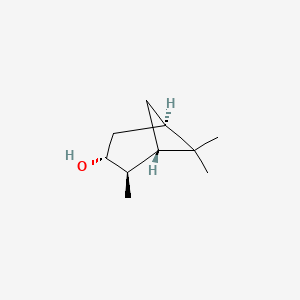


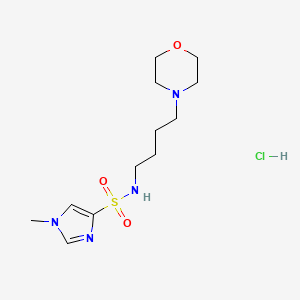
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

